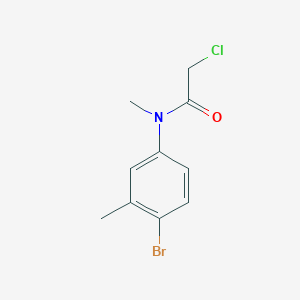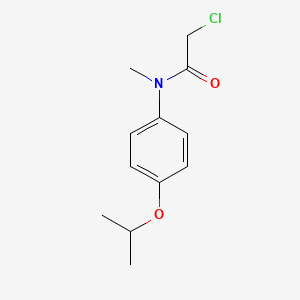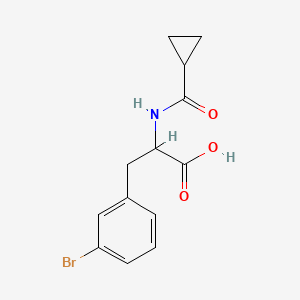
N-(4-bromo-3-methylphenyl)-2-chloro-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-methylphenyl)-2-chloro-N-methylacetamide is a chemical compound that belongs to the class of amides. It is commonly used in scientific research for its unique properties that make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-chloro-N-methylacetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes in the body, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-2-chloro-N-methylacetamide has been shown to have various biochemical and physiological effects. It has been reported to exhibit antitumor activity by inhibiting the growth of cancer cells. It also has anti-inflammatory properties, which make it suitable for the treatment of various inflammatory diseases. Additionally, it has been reported to have antimicrobial activity against various microorganisms, including bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-bromo-3-methylphenyl)-2-chloro-N-methylacetamide is its unique properties that make it suitable for various applications in scientific research. It is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are various future directions for the use of N-(4-bromo-3-methylphenyl)-2-chloro-N-methylacetamide in scientific research. One potential direction is the development of new and more efficient synthesis methods for this compound. Another direction is the exploration of its potential use in the treatment of various diseases, including cancer, inflammation, and microbial infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, N-(4-bromo-3-methylphenyl)-2-chloro-N-methylacetamide is a chemical compound that has various applications in scientific research. Its unique properties make it suitable for various applications, including organic synthesis, the preparation of biologically active compounds, and the treatment of various diseases. However, its potential toxicity requires careful handling and disposal. Further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Synthesis Methods
The synthesis of N-(4-bromo-3-methylphenyl)-2-chloro-N-methylacetamide involves the reaction of 4-bromo-3-methylbenzoic acid with thionyl chloride to form 4-bromo-3-methylbenzoyl chloride. The resulting compound is then reacted with N-methylacetamide to produce N-(4-bromo-3-methylphenyl)-2-chloro-N-methylacetamide.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-2-chloro-N-methylacetamide is widely used in scientific research for its various applications. It is commonly used as a reagent in organic synthesis, especially in the preparation of amides and peptides. It is also used as a starting material in the synthesis of various biologically active compounds, including antitumor agents, anti-inflammatory agents, and antimicrobial agents.
properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-chloro-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-7-5-8(3-4-9(7)11)13(2)10(14)6-12/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJWMNBMXYWBJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C(=O)CCl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide](/img/structure/B7628028.png)
![2-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide](/img/structure/B7628030.png)


![1-[(4-Benzylpiperidin-1-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7628051.png)
![2-[2-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7628059.png)
![N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide](/img/structure/B7628063.png)
![3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine](/img/structure/B7628071.png)

![6-methyl-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7628090.png)
![2-amino-6-(2-methylbenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B7628097.png)
![[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol](/img/structure/B7628099.png)